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molecular formula C7H5N3O2 B8790241 Methyl 5-cyanopyrimidine-2-carboxylate

Methyl 5-cyanopyrimidine-2-carboxylate

Cat. No. B8790241
M. Wt: 163.13 g/mol
InChI Key: QWROEEMWVHGMGD-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

To a mixture of methyl 5-bromopyrimidine-2-carboxylate (2.30 g, 10.6 mmol) and copper (I) cyanide (1.92 g, 21.4 mmol) in a 100 mL round bottom flask was added DMA (21 mL). The reaction mixture was degassed by bubbling nitrogen through the solution for 5 min. The reaction mixture was heated to 110° C. for 2 d and cooled to room temperature. The reaction mixture was diluted with EtOAc and water and filtered through a glass frit (medium). The filtrate was transferred to a separatory funnel. The aqueous phase was extracted with EtOAc (4×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, concentrated to give a yellow oil. Purification by flash column chromatography on silica gel (80 g, 5% to 50% EtOAc in heptane) gave methyl 5-cyanopyrimidine-2-carboxylate (0.83 g, 5.08 mmol, 48% yield) as a white solid. LC/MS (ESI+) m/z=164.0 (M+H). Calculated for C7H5N3O2 163.0.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.[Cu][C:13]#[N:14]>CC(N(C)C)=O>[C:13]([C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1)#[N:14]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)OC
Name
copper (I) cyanide
Quantity
1.92 g
Type
reactant
Smiles
[Cu]C#N
Step Two
Name
Quantity
21 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the solution for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc and water
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit (medium)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (4×)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (80 g, 5% to 50% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=NC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.08 mmol
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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